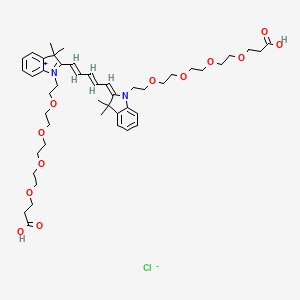

Bis-(N,N'-carboxyl-PEG4)-Cy5

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Bis-(N,N'-carboxyl-PEG4)-Cy5 is a PEG derivative containing a cyanine dye with excitation/emission maximum 649/667 nm and a free terminal carboxyl acid. Terminal carboxylic acid can react with primary amine groups in the presence of of activators (e.g. EDC, or DCC) to form a stable amide bond. The hydophilic PEG spacer increases solubility in aqueous media.

Wissenschaftliche Forschungsanwendungen

Molecular Imaging

Bis-(N,N'-carboxyl-PEG4)-Cy5 is extensively used in molecular imaging techniques, particularly in fluorescence microscopy. Its high quantum yield and stability make it ideal for visualizing biological samples at low concentrations. The absorption maximum at approximately 649 nm and emission maximum at around 670 nm allow researchers to detect specific biomolecules with high sensitivity, which is crucial for studying cellular processes and interactions .

Key Features:

- High brightness and stability against photobleaching.

- Suitable for multi-color imaging when combined with other fluorescent markers.

Flow Cytometry

In flow cytometry, this compound serves as a fluorescent tag for analyzing cells and particles. Its bright fluorescence facilitates the detection and quantification of various cell populations, enabling detailed immunophenotyping and functional assays. The compound’s ability to enhance signal intensity reduces background noise, thereby improving data accuracy .

Applications:

- Cell sorting based on surface markers.

- Quantitative analysis of protein expression levels.

Western Blotting

The compound is also employed in Western blotting, where it aids in the detection and quantification of proteins separated by gel electrophoresis. By conjugating this compound to antibodies, researchers can visualize protein bands with enhanced clarity and sensitivity. This application is vital for understanding protein expression patterns in various biological contexts .

Advantages:

- High sensitivity allows detection of low-abundance proteins.

- Reduces background interference compared to traditional methods.

Fluorescent Probes in Assays

This compound acts as a fluorescent probe in numerous assays, including enzyme-linked immunosorbent assays (ELISA) and Förster resonance energy transfer (FRET) studies. Its chemical structure allows for easy conjugation to biomolecules, making it a valuable tool for detecting specific interactions or enzymatic activities .

Examples of Use:

- Detection of antigens or antibodies in clinical diagnostics.

- Monitoring molecular interactions in real-time studies.

Biosensor Development

The compound's unique optical properties have led to its incorporation into biosensors designed for medical diagnostics and environmental monitoring. By functionalizing sensor surfaces with this compound, researchers can enhance the sensitivity and specificity of detection systems for various analytes .

Potential Applications:

- Detection of pathogens or toxins.

- Monitoring biomolecular interactions in complex samples.

Nanotechnology Applications

Recent studies have explored the use of this compound in nanostructured materials for enhanced bioimaging and therapeutic applications. The integration of this compound into nanoparticles can improve their biocompatibility and targeting capabilities, making them suitable for drug delivery systems .

Research Findings:

- Nanoparticles functionalized with this compound exhibit superior imaging properties compared to non-functionalized counterparts.

- Enhanced cellular uptake and targeted delivery of therapeutic agents.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing Bis-(N,N'-carboxyl-PEG4)-Cy5 with high purity?

- Methodological Answer : Synthesis requires precise stoichiometric control of PEG4 spacer conjugation to the Cy5 fluorophore. Use HPLC with a C18 column and UV-Vis/fluorescence detection to monitor reaction progress. Purification via size-exclusion chromatography (SEC) is critical to remove unreacted PEG4 or Cy5 intermediates. Validate purity (>95%) using mass spectrometry (MS) and nuclear magnetic resonance (NMR) to confirm structural integrity .

Q. How should researchers characterize the stability of this compound under physiological conditions?

- Methodological Answer : Conduct stability assays in PBS (pH 7.4) and cell culture media at 37°C. Monitor fluorescence intensity (λex/λem = 649/670 nm) over 24–72 hours using a plate reader. Compare degradation rates with controls (e.g., free Cy5). Include mass spectrometry to identify degradation byproducts, such as hydrolyzed carboxyl-PEG4 fragments .

Q. What experimental controls are essential when using this compound in cellular imaging?

- Methodological Answer :

- Negative Control : Cells treated with unconjugated Cy5 to assess nonspecific binding.

- Blocking Control : Pre-incubate cells with excess carboxyl-PEG4 spacers to confirm receptor-mediated uptake (if applicable).

- Autofluorescence Control : Untreated cells imaged under identical settings to subtract background noise.

Validate results using confocal microscopy with Z-stack imaging to exclude artifacts .

Advanced Research Questions

Q. How can researchers optimize the conjugation efficiency of this compound to target biomolecules (e.g., antibodies)?

- Methodological Answer :

- Step 1 : Activate carboxyl groups using EDC/NHS chemistry at pH 5.0–6.0 to avoid Cy5 denaturation.

- Step 2 : Use a 10:1 molar ratio (dye:antibody) to balance labeling efficiency and protein activity.

- Step 3 : Validate conjugation via SDS-PAGE with in-gel fluorescence scanning. Calculate the degree of labeling (DOL) using absorbance at 280 nm (protein) and 649 nm (Cy5) with correction for dye contribution .

Example Data Analysis :

| Parameter | Value | Method Used |

|---|---|---|

| DOL | 3.2 | Absorbance Ratio (A649/A280) |

| Protein Recovery | 85% | BCA Assay |

Q. How to resolve contradictions in fluorescence quenching data when using this compound in Förster Resonance Energy Transfer (FRET) assays?

- Methodological Answer :

- Issue 1 : Non-specific quenching due to aggregation.

- Solution : Centrifuge dye solutions (14,000 rpm, 10 min) before use. Confirm monodispersity via dynamic light scattering (DLS).

- Issue 2 : Variable FRET efficiency caused by inconsistent linker flexibility.

- Solution : Compare PEG4 spacer performance with shorter/longer PEG variants. Use molecular dynamics simulations to model spacer flexibility .

- Validation : Include a non-FRET pair (e.g., Cy5 alone) to establish baseline fluorescence .

Q. What statistical frameworks are appropriate for analyzing dose-dependent cellular uptake data of this compound conjugates?

- Methodological Answer :

- Model Selection : Use nonlinear regression (e.g., Hill equation) to fit dose-response curves. Compute IC50 values with 95% confidence intervals.

- Outlier Handling : Apply Grubbs’ test to exclude outliers (α = 0.05).

- Software Tools : GraphPad Prism or R packages (e.g.,

drcfor dose-response analysis). - Reproducibility : Report n ≥ 3 biological replicates and use ANOVA with post-hoc Tukey tests for multi-group comparisons .

Q. Methodological Guidelines for Reporting

Q. How to ensure reproducibility when publishing studies involving this compound?

- Answer : Follow the NIH preclinical checklist for experimental reporting:

- Synthesis : Document reaction temperature, solvent, and catalyst concentrations.

- Characterization : Provide raw HPLC/MS/NMR spectra in supplementary files.

- Imaging : Specify microscope settings (e.g., laser power, exposure time, filter sets) .

Q. What ethical and safety protocols apply to handling this compound in live-cell experiments?

- Answer :

Eigenschaften

Molekularformel |

C47H67ClN2O12 |

|---|---|

Molekulargewicht |

887.51 |

IUPAC-Name |

3-[2-[2-[2-[2-[(2E)-2-[(2E,4E)-5-[1-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid;chloride |

InChI |

InChI=1S/C47H66N2O12.ClH/c1-46(2)38-12-8-10-14-40(38)48(20-24-56-28-32-60-36-34-58-30-26-54-22-18-44(50)51)42(46)16-6-5-7-17-43-47(3,4)39-13-9-11-15-41(39)49(43)21-25-57-29-33-61-37-35-59-31-27-55-23-19-45(52)53;/h5-17H,18-37H2,1-4H3,(H-,50,51,52,53);1H |

InChI-Schlüssel |

UBSPVZSIHVIPMI-UHFFFAOYSA-N |

SMILES |

CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCOCCOCCOCCOCCC(=O)O)(C)C)CCOCCOCCOCCOCCC(=O)O)C.[Cl-] |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Bis-(N,N'-carboxyl-PEG4)-Cy5 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.